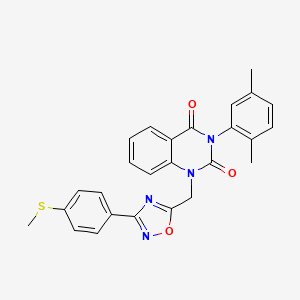

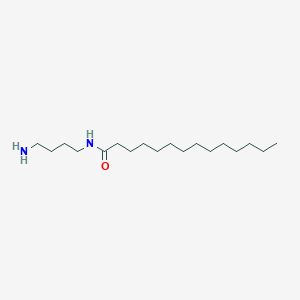

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PEP belongs to the class of sulfonamide compounds and is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in a variety of cancers. In

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide and its derivatives have been explored for their catalytic activities. For instance, sulfonic acid-functionalized pyridinium chloride, a related sulfonamide, has shown efficacy as a catalyst in the solvent-free synthesis of heterocyclic compounds, highlighting its potential for green chemistry applications. This novel ionic liquid catalyst facilitates the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones by promoting a one-pot multi-component condensation reaction, offering a promising approach for the development of new pharmaceuticals or agrochemicals due to its operational simplicity and environmental benefits (Moosavi‐Zare et al., 2013).

Synthetic Chemistry

In synthetic chemistry, derivatives of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide serve as key intermediates and building blocks. They are utilized in the synthesis of complex molecules, including those with potential antibacterial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial efficacy, underscoring the importance of such derivatives in medicinal chemistry (Azab et al., 2013).

Molecular and Supramolecular Chemistry

The structural versatility of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide derivatives facilitates the exploration of their molecular and supramolecular properties. These compounds have been studied for their conformational behaviors and potential in forming complex molecular architectures. Such studies are fundamental in the development of new materials with specific physical or chemical properties for applications in nanotechnology, electronics, and drug delivery systems. Research into the molecular structures of α,β-unsaturated acrylonitrile derivatives, including those related to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide, reveals insights into their photophysical properties and the impact of solvent polarity on self-assembly behaviors, highlighting their potential in optoelectronic applications (Percino et al., 2016).

Metal Coordination Chemistry

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)derivatives of methane-, benzene-, and toluenesulfonamide have been investigated for their potential as ligands in metal coordination chemistry. The unique electronic and structural properties of these compounds make them suitable for forming complexes with metals, which can have significant implications in catalysis, materials science, and the development of novel therapeutic agents. The study of their molecular and supramolecular structures provides valuable information for the design of new coordination compounds with desired properties (Jacobs et al., 2013).

Wirkmechanismus

Mode of Action

Without specific information on the compound’s primary target, the mode of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide remains unclear. The compound may interact with its target(s) through a variety of mechanisms, potentially altering the target’s function and leading to downstream effects .

Biochemical Pathways

The biochemical pathways affected by N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide are currently unknown. Depending on its primary target, the compound could potentially influence a variety of cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide’s action are currently unknown. These effects would depend on the compound’s primary target and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide .

Eigenschaften

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c1-2-11-20(18,19)15-8-10-17-9-6-13(16-17)12-5-3-4-7-14-12/h3-7,9,15H,2,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXOFXHPYQWFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996967.png)

![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)

![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2996982.png)

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)

![Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2996988.png)